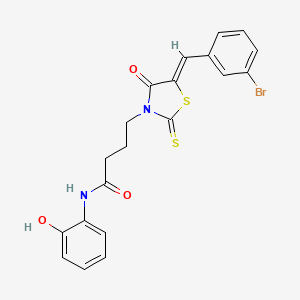

4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

CAS No.:

Cat. No.: VC14542974

Molecular Formula: C20H17BrN2O3S2

Molecular Weight: 477.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17BrN2O3S2 |

|---|---|

| Molecular Weight | 477.4 g/mol |

| IUPAC Name | 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide |

| Standard InChI | InChI=1S/C20H17BrN2O3S2/c21-14-6-3-5-13(11-14)12-17-19(26)23(20(27)28-17)10-4-9-18(25)22-15-7-1-2-8-16(15)24/h1-3,5-8,11-12,24H,4,9-10H2,(H,22,25)/b17-12- |

| Standard InChI Key | PWMXEJYXIUQWEX-ATVHPVEESA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O |

Introduction

4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a complex organic compound featuring a thioxothiazolidin core, a bromobenzylidene moiety, and a hydroxyphenylbutanamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural attributes.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves condensation reactions between thioxothiazolidin precursors and appropriate aldehydes under acidic or basic conditions. The thioxothiazolidin core can participate in nucleophilic and electrophilic reactions, while the bromobenzylidene group may undergo electrophilic aromatic substitution.

Chemical Reactions

-

Condensation Reactions: The carbonyl group in the thioxothiazolidin moiety can undergo condensation reactions.

-

Electrophilic Aromatic Substitution: The bromobenzylidene group may participate in such reactions, expanding the compound's reactivity profile.

Biological Activities

Compounds with similar structures have been studied for their biological activities, including anticancer, antibacterial, and antifungal properties. While specific data on this compound is limited, related thioxothiazolidin derivatives have shown significant cytotoxic effects against various cancer cell lines and antimicrobial activity against bacterial strains.

Potential Applications

-

Anticancer Properties: Thioxothiazolidin derivatives have demonstrated cytotoxic effects against cancer cells.

-

Antimicrobial Activity: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings and Future Directions

Research on thioxothiazolidin compounds highlights their potential in medicinal chemistry. Future studies should focus on elucidating the specific biological activities of 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide, including its efficacy in vivo and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume